Cas no 1447709-01-4 (Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid)

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is a boronic acid derivative featuring a fused polycyclic aromatic structure, which enhances its utility in cross-coupling reactions such as Suzuki-Miyaura couplings. The rigid aromatic backbone provides stability and electronic delocalization, making it a valuable intermediate in the synthesis of organic semiconductors, optoelectronic materials, and pharmaceuticals. Its boronic acid moiety allows for efficient functionalization under mild conditions, offering high selectivity and compatibility with diverse reaction systems. The compound’s well-defined structure and reactivity profile make it particularly suitable for constructing complex conjugated systems, contributing to advancements in materials science and medicinal chemistry.
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid structure
1447709-01-4 structure
Product Name:Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid
CAS No:1447709-01-4
MF:C16H11BO2S
MW:278.133342981339
MDL:MFCD30502871
CID:3043087
PubChem ID:122404775
Update Time:2025-11-01

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid
    • Benzo[b]naphtho[1,2-d]thien-5-ylboronic acid
    • AK550872
    • naphtho[2,1-b][1]benzothiol-5-ylboronic acid
    • DS-19553
    • AKOS030524130
    • DB-108445
    • C72742
    • MFCD30502871
    • 11-thiatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-8-ylboronic acid
    • Boronic acid, B-benzo[b]naphtho[1,2-d]thien-5-yl-
    • Benzo[b]naphtho[1,2-d]thiophen-5-ylboronicacid
    • CS-0160356
    • 1447709-01-4
    • C16H11BO2S
    • XHC70901
    • MDL: MFCD30502871
    • Inchi: 1S/C16H11BO2S/c18-17(19)13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)20-15/h1-9,18-19H
    • InChI Key: GDSIVKCZCZDTPN-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C2=C1C=C(B(O)O)C1C=CC=CC2=1

Computed Properties

  • Exact Mass: 278.0572809g/mol
  • Monoisotopic Mass: 278.0572809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.7

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Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1447709-01-4)Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid
Order Number:A999908
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:34
Price ($):181.0
Email:sales@amadischem.com

Additional information on Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid

Comprehensive Analysis of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid (CAS No. 1447709-01-4)

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid (CAS No. 1447709-01-4) is a specialized boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound belongs to the class of heterocyclic boronic acids, which are pivotal in pharmaceutical research, material science, and advanced chemical manufacturing. Its unique structure, featuring a benzo[b]naphtho[1,2-d]thiophene core, makes it a valuable intermediate for constructing complex molecular architectures.

The growing demand for boronic acid-based reagents in drug discovery and OLED material development has placed compounds like Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid at the forefront of research. Recent studies highlight its role in synthesizing polycyclic aromatic hydrocarbons (PAHs), which are essential for optoelectronic applications. Researchers are particularly interested in its potential to enhance charge transport properties in organic semiconductors, a hot topic in renewable energy and flexible electronics.

From a synthetic perspective, CAS No. 1447709-01-4 offers excellent reactivity due to the boronic acid functional group, enabling efficient carbon-carbon bond formation under mild conditions. This aligns with the industry's shift toward green chemistry and sustainable practices. Laboratories often seek this compound for its high purity (>98%) and stability, which are critical for reproducible results in catalysis studies and small-molecule library construction.

In the context of AI-driven drug design, Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid has gained attention as a building block for kinase inhibitors and GPCR-targeted compounds. Computational chemists frequently explore its molecular docking potential, leveraging its rigid fused-ring system to improve binding affinity. This intersects with trending searches like "boronic acids in targeted therapy" and "PAHs for organic electronics," reflecting its multidisciplinary relevance.

Storage and handling of CAS No. 1447709-01-4 require standard precautions for air-sensitive reagents, such as inert atmosphere packaging and moisture-free environments. Its compatibility with microwave-assisted synthesis further enhances its utility in high-throughput screening, addressing the pharmaceutical industry's need for rapid lead compound optimization.

As the scientific community continues to explore heterocyclic boronic acids, Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid remains a key player in advancing precision medicine and smart materials. Its applications span from bioconjugation techniques to covalent organic frameworks (COFs), making it a versatile tool for innovators tackling global challenges in healthcare and technology.

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Amadis Chemical Company Limited
(CAS:1447709-01-4)Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid
A999908
Purity:99%
Quantity:5g
Price ($):181.0
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